4-chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide
Description
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Properties
IUPAC Name |
4-chloro-N-methyl-2-(4-methylphenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-8-3-5-9(6-4-8)16-11(12(17)14-2)10(13)7-15-16/h3-7H,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBGBDXUTAKEMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)Cl)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide, with the CAS number 318497-93-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological evaluations, and potential therapeutic applications, particularly in cancer treatment and anti-inflammatory responses.
- Molecular Formula : C12H12ClN3O
- Molecular Weight : 249.70 g/mol
- CAS Number : 318497-93-7
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with acylating agents. The structural features of this compound include a pyrazole ring substituted with a chloro group and a methylphenyl moiety, which are critical for its biological activity.
Anticancer Properties
Research has demonstrated that compounds within the pyrazole family exhibit significant anticancer properties. A study highlighted that derivatives containing the 1H-pyrazole scaffold can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, several compounds showed IC50 values ranging from 2.43 to 14.65 µM against these cell lines, indicating substantial cytotoxic effects .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | Not specified |
| Compound 7d | MDA-MB-231 | 2.43 |
| Compound 10c | HepG2 | 4.98 |
The mechanisms through which these compounds exert their effects include inhibition of microtubule assembly and induction of apoptosis, as evidenced by increased caspase-3 activity in treated cells .
Anti-inflammatory Activity
In addition to anticancer effects, pyrazole derivatives have been investigated for their anti-inflammatory properties. Studies have shown that certain pyrazole compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in inflammation pathways. For example, one study reported a compound with an IC50 value for COX-2 inhibition significantly lower than that of traditional anti-inflammatory drugs like diclofenac .
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | COX Inhibition IC50 (µM) | Selectivity Index |
|---|---|---|
| Pyrazole Derivative A | 44.81 | >8 |
| Pyrazole Derivative B | 55.65 | >7 |
Case Studies and Research Findings
A notable case study involved the evaluation of multiple pyrazole derivatives against various cancer cell lines and inflammatory models. The findings indicated that specific substitutions on the pyrazole ring significantly enhance biological activity. For instance, the incorporation of nitro groups was correlated with increased antiproliferative effects .
Another study focused on the structure-activity relationship (SAR) of pyrazole derivatives, revealing that modifications at specific positions on the phenyl ring could optimize both anticancer and anti-inflammatory activities . These insights are crucial for guiding future drug design efforts.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes and inhibit their growth.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Pathogen Tested |
|---|---|---|---|
| 4-Chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide | TBD | TBD | TBD |
| Compound A | 0.22 | 0.25 | Staphylococcus aureus |
| Compound B | 0.30 | 0.35 | Escherichia coli |
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate the effectiveness of these compounds against bacterial strains.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies, highlighting its ability to inhibit cancer cell proliferation and induce apoptosis.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.88 ± 0.11 | CDK2 inhibition |
| HCT116 | 0.39 ± 0.06 | Aurora-A kinase inhibition |
| A375 | 4.2 | Apoptosis induction |
The compound has shown significant cytotoxic effects against several cancer cell lines, primarily through the inhibition of key kinases involved in cell cycle regulation.
Agricultural Applications
Beyond medicinal uses, pyrazole derivatives like this compound are being investigated for their potential as agrochemicals. They may serve as herbicides or fungicides due to their ability to disrupt metabolic pathways in plants and fungi.
Material Science Applications
The unique chemical structure of this compound also lends itself to applications in material science, particularly in the development of polymers and coatings that require specific thermal or mechanical properties.
Study on Antimicrobial Properties
A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound demonstrated promising antimicrobial activity, warranting further exploration into its mechanism of action and potential formulations for clinical use.
Study on Anticancer Efficacy
In another study focusing on anticancer properties, researchers tested the compound against multiple human cancer cell lines. The results showed that it effectively inhibited cell growth and induced apoptosis, suggesting its potential as a therapeutic agent in cancer treatment.
Q & A
Q. What are the optimal synthetic routes for 4-chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide?
The synthesis of pyrazole-carboxamide derivatives typically involves multi-step reactions, including cyclocondensation and functional group modifications. For example, similar compounds are synthesized via Vilsmeier-Haack reactions (for formylation) or condensation of intermediates like 4-methylphenyl isocyanide with aromatic amines . Key steps include:
- Cyclocondensation : Using ethyl acetoacetate and phenylhydrazine to form the pyrazole core .
- Carboxamide formation : Reacting the pyrazole intermediate with methyl isocyanate or activated carbonyl reagents .
- Chlorination : Introducing chlorine at the 4-position via POCl₃ or other chlorinating agents . Optimization requires controlling reaction temperature, solvent polarity (e.g., DMF or THF), and stoichiometry to minimize side products.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Structural confirmation relies on:
- IR spectroscopy : To identify carbonyl (C=O, ~1650–1700 cm⁻¹) and N–H stretches (~3300 cm⁻¹) .
- NMR : ¹H NMR for aromatic proton environments (e.g., 4-methylphenyl substituents at δ 2.3–2.5 ppm) and ¹³C NMR for carboxamide carbonyl signals (~165–170 ppm) .
- X-ray crystallography : To resolve stereochemical ambiguities and confirm molecular packing, as demonstrated for analogous pyrazole-carboxamides .
Q. How can researchers address low yields in the final carboxamide coupling step?
Low yields often arise from incomplete activation of the carboxylic acid intermediate. Strategies include:
- Using coupling agents like HATU or EDCI to enhance reactivity .
- Optimizing reaction time (e.g., 12–24 hours under reflux) and solvent (e.g., dichloromethane or acetonitrile) .
- Purifying intermediates via column chromatography before coupling to remove impurities .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
Molecular docking and QSAR models are used to assess interactions with target proteins (e.g., enzymes or receptors). For example:
- Docking studies : Align the compound with the active site of carbonic anhydrase or prostaglandin synthase (targets for antimicrobial/anti-inflammatory activity) .
- ADMET prediction : Tools like SwissADME evaluate solubility, bioavailability, and metabolic stability, guiding structural modifications (e.g., adding polar groups to improve solubility) .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions or structural variants. Mitigation approaches include:
- Standardized assays : Repeating experiments under controlled conditions (e.g., fixed pH, temperature, and cell lines) .
- SAR analysis : Comparing substituent effects (e.g., replacing 4-methylphenyl with 4-fluorophenyl to enhance binding affinity) .
- Meta-analysis : Reviewing data from multiple studies to identify trends, such as chlorine at the 4-position correlating with antimicrobial potency .
Q. How can researchers improve the solubility of this compound for pharmacological testing?
Poor solubility is common in lipophilic pyrazole derivatives. Solutions include:
Q. What role does the 4-chloro substituent play in stabilizing the pyrazole core?
The chloro group enhances electron-withdrawing effects, stabilizing the pyrazole ring against hydrolysis. X-ray studies show it reduces bond length distortion in the heterocycle, improving thermal stability . This substituent also influences π-π stacking interactions in crystal lattices, affecting melting points .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
